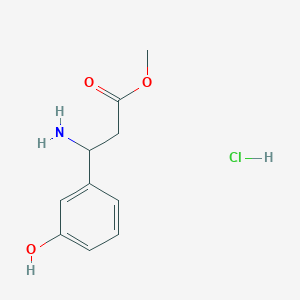

Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

Description

BenchChem offers high-quality Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRJRRVWAPZDPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

This guide offers an in-depth exploration of the synthetic pathways leading to Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride, a valuable building block in medicinal chemistry and drug development. As a β-amino ester, this compound is a key intermediate for the synthesis of various biologically active molecules. This document provides a detailed examination of the most effective synthetic strategies, emphasizing the rationale behind procedural choices, and is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule reveals a logical disconnection approach, highlighting the key synthons and commercially available starting materials. The primary disconnection is at the Cα-Cβ and Cβ-N bonds, suggesting a three-component coupling strategy as a highly efficient approach.

Caption: Retrosynthetic analysis of the target molecule.

This analysis points towards two primary and highly effective synthetic methodologies: the Rodionov reaction and the Mannich-type reaction. Both are classic named reactions for the formation of β-amino acids and their derivatives, offering atom economy and procedural simplicity.

The Rodionov Reaction: A One-Pot Three-Component Synthesis

The Rodionov reaction is a condensation reaction between an aldehyde, malonic acid, and an amine in an alcoholic solvent, which directly yields a β-amino acid.[1][2] Subsequent esterification provides the desired methyl ester. This method is particularly advantageous due to its operational simplicity and the use of readily available and inexpensive starting materials.

Mechanism and Rationale

The reaction proceeds through an initial Knoevenagel condensation of 3-hydroxybenzaldehyde with malonic acid to form an α,β-unsaturated carboxylic acid. This is followed by a conjugate addition of ammonia (from ammonium acetate) to the double bond. Decarboxylation of the resulting intermediate under the reaction conditions affords the β-amino acid. The use of an alcoholic solvent is crucial as it facilitates the solubility of the reactants and intermediates.

Experimental Protocol: Synthesis of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq).

-

Solvent Addition: Add absolute ethanol as the solvent. The typical concentration is 0.5 M with respect to the aldehyde.

-

Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. The precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether to afford the crude β-amino acid. Further purification can be achieved by recrystallization from a suitable solvent system like water/ethanol.

Esterification to Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate

The resulting β-amino acid can be efficiently esterified using trimethylchlorosilane (TMSCl) and methanol.[3] This method is mild and highly effective for amino acids.[3]

-

Reaction Setup: Suspend the dried 3-Amino-3-(3-hydroxyphenyl)propanoic acid (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the suspension in an ice bath and add freshly distilled trimethylchlorosilane (2.0-3.0 eq) dropwise. The TMSCl reacts with methanol in situ to generate HCl, which catalyzes the esterification.[3]

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Isolation: Remove the solvent under reduced pressure. The residue is the crude methyl ester hydrochloride. For the free base, the residue is dissolved in water and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the free base, Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate.

| Parameter | Condition | Rationale |

| Stoichiometry | Excess malonic acid and ammonium acetate | To drive the reaction to completion. |

| Solvent | Absolute Ethanol | Good solubility for reactants and facilitates precipitation of the product upon cooling. |

| Temperature | Reflux | Provides the necessary activation energy for condensation and decarboxylation. |

| Esterification Catalyst | TMSCl/Methanol | A mild and efficient system for the esterification of amino acids, avoiding harsh acidic conditions that could lead to side reactions.[3] |

The Mannich-Type Reaction: A Versatile Alternative

The Mannich-type reaction is another powerful tool for the synthesis of β-amino esters.[4] It involves the aminoalkylation of a carbon acid present in a ketone, aldehyde, or in this context, a silyl ketene acetal, with an aldehyde and an amine. The use of pre-formed imines or in situ generated imines is common.

Mechanism and Rationale

This reaction pathway involves the formation of an imine from 3-hydroxybenzaldehyde and an ammonia source. A ketene silyl acetal (derived from methyl acetate) then acts as a nucleophile, attacking the electrophilic imine carbon in a Mukaiyama-type aldol addition. A Lewis acid catalyst is often employed to activate the imine, enhancing its electrophilicity and accelerating the reaction.

Experimental Protocol: Synthesis via Mannich-Type Reaction

-

Imine Formation (in situ): In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve 3-hydroxybenzaldehyde (1.0 eq) and a suitable ammonia source (e.g., ammonia solution in methanol or an ammonium salt) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Catalyst and Nucleophile Addition: Add a Lewis acid catalyst (e.g., TiCl₄, Sc(OTf)₃, or a similar catalyst, 0.1-1.0 eq). Cool the mixture to a low temperature (e.g., -78 °C). To this, add the ketene silyl acetal of methyl acetate (1.2-1.5 eq) dropwise.

-

Reaction Execution: Stir the reaction at low temperature for a specified period (typically 1-4 hours), then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Work-up and Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride or sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Purification and Final Salt Formation

Purification of the Free Base

For both synthetic routes, the resulting crude Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate may require purification. The most common method is flash column chromatography on silica gel, using a solvent system such as ethyl acetate/hexanes or dichloromethane/methanol to elute the product.

Formation of the Hydrochloride Salt

The conversion of the purified free base to its hydrochloride salt is a standard procedure that enhances the compound's stability and water solubility, making it easier to handle and formulate.

-

Dissolution: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether, isopropanol, or ethyl acetate.

-

Acidification: To the stirred solution, add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise until the pH is acidic (test with pH paper).

-

Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. The suspension may be stirred for an additional 30 minutes to ensure complete precipitation. The solid is then collected by vacuum filtration, washed with the anhydrous solvent (e.g., diethyl ether) to remove any excess HCl, and dried under vacuum to yield the final product, Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride.

Overall Experimental Workflow

The following diagram illustrates the general workflow from starting materials to the final hydrochloride salt.

Caption: General experimental workflow for the synthesis.

Expected Analytical Data

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Analytical Technique | Expected Data for Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate |

| ¹H NMR | Signals corresponding to aromatic protons (approx. 6.7-7.2 ppm), a methine proton (CH-NH₂, approx. 4.3-4.5 ppm), methylene protons (CH₂, approx. 2.7-2.9 ppm), and methyl ester protons (OCH₃, approx. 3.6-3.7 ppm). The phenolic OH and amine NH₂ protons will also be present, often as broad singlets. |

| ¹³C NMR | Signals for the ester carbonyl (approx. 172-174 ppm), aromatic carbons (approx. 114-158 ppm), the methine carbon (C-NH₂, approx. 52-54 ppm), the methylene carbon (approx. 40-42 ppm), and the methyl ester carbon (approx. 51-53 ppm). |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ peak at m/z corresponding to the molecular weight of the free base (C₁₀H₁₃NO₃, MW: 195.22). |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H and N-H stretching (broad, approx. 3200-3400 cm⁻¹), C=O stretching of the ester (approx. 1730-1750 cm⁻¹), and aromatic C=C stretching (approx. 1450-1600 cm⁻¹). |

Conclusion

The synthesis of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride is readily achievable through well-established multicomponent reactions such as the Rodionov and Mannich-type reactions. These methods offer efficient and scalable routes from simple, commercially available starting materials. The choice between these methods may depend on the specific laboratory equipment available, desired scale, and tolerance for different types of reagents and catalysts. Subsequent purification and salt formation are straightforward procedures that yield a stable and pure product suitable for further applications in drug discovery and development.

References

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from [Link]

- Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.

-

PubMed. (2018). Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Retrieved from [Link]

-

Human Metabolome Database. (2005). Showing metabocard for 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375). Retrieved from [Link]

-

ACS Publications. (2021). Direct Synthesis of β-Amino Aldehydes from Linear Allylic Esters Using O2 as the Sole Oxidant. Retrieved from [Link]

-

Hungarian Journal of Industry and Chemistry. (2025). Enantioselective Catalytic Three-Component Synthesis of Optically Active Propargyl Amino Ethers. Retrieved from [Link]

-

ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). THE MECHANISM OF FORMATION OF BETA-ARYL-BETA-AMINO FATTY ACIDS BY THE CONDENSATION OF AROMATIC ALDEHYDES WITH MALONIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]

-

ResearchGate. (2025). Competitive Formation of ??-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Retrieved from [Link]

Sources

A Technical Guide to Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride (CAS 1206727-13-0) for Chemical Research and Development

Executive Summary

Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride is a substituted β-amino acid derivative of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. As a chiral building block, it incorporates three key functional motifs: a secondary aromatic amine, a phenolic hydroxyl group, and a methyl ester. This unique combination provides a versatile scaffold for the synthesis of complex molecular architectures and novel pharmaceutical agents. This guide serves as a comprehensive technical resource for researchers, offering in-depth information on the compound's properties, conceptual synthesis, analytical characterization, potential applications, and safe handling protocols. The insights provided herein are designed to empower scientists to effectively utilize this compound in their research endeavors.

Chemical Identity and Physicochemical Properties

A thorough understanding of the compound's fundamental properties is the cornerstone of its effective application in research.

Structure and Nomenclature

The compound, identified by CAS number 1206727-13-0, is the hydrochloride salt of a methyl ester derived from 3-amino-3-(3-hydroxyphenyl)propanoic acid.[1]

-

Systematic IUPAC Name: Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

-

Common Synonyms: DL-3-Amino-3-(3-hydroxyphenyl)propanoic acid methyl ester hydrochloride, beta-Amino-3-hydroxybenzenepropanoic acid methyl ester hydrochloride[1]

-

Molecular Formula: C₁₀H₁₄ClNO₃[1]

Caption: Chemical structure of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride.

Physicochemical Data Summary

The following table summarizes key computed physicochemical properties which are crucial for predicting the compound's behavior in various solvent systems and its potential for biological interactions.

| Property | Value | Source |

| CAS Number | 1206727-13-0 | [1][3] |

| Molecular Formula | C₁₀H₁₄ClNO₃ | [1] |

| Molecular Weight | 231.68 g/mol | [1][2] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Complexity | 196 | [1] |

Synthesis and Purification Strategies

While specific vendor-proprietary synthesis routes for CAS 1206727-13-0 are not detailed in the public domain, a logical retrosynthetic analysis points towards established organic chemistry reactions. Understanding these conceptual pathways is vital for researchers who may need to synthesize derivatives or analogues.

Conceptual Retrosynthetic Workflow

A plausible and efficient approach to synthesizing the 3-amino propanoate backbone is via a Michael addition reaction. The workflow involves the conjugate addition of an amine to an α,β-unsaturated ester, in this case, methyl 3-hydroxycinnamate. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

Sources

A Technical Guide to the Physicochemical Properties and Analytical Characterization of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride is a phenylalanine derivative of significant interest in medicinal chemistry and drug development.[1] As a functionalized amino acid ester, it serves as a versatile building block for the synthesis of more complex molecules and peptidomimetics. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed protocols for its analytical characterization, and insights into its synthesis and handling. The methodologies outlined herein are designed to ensure scientific integrity and provide researchers with the foundational knowledge required for its effective application.

Introduction and Chemical Identity

Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride is the hydrochloride salt of the methyl ester of 3-amino-3-(3-hydroxyphenyl)propanoic acid. The presence of a primary amine, a methyl ester, and a phenolic hydroxyl group makes it a trifunctional molecule with diverse chemical reactivity. Its structural similarity to phenylalanine and other aromatic amino acids suggests potential applications in areas where modulation of biological pathways involving these natural building blocks is desired.[1] Understanding its fundamental properties is the first step in unlocking its potential in research and development.

The compound's identity is defined by several key identifiers, which are crucial for accurate sourcing and regulatory documentation.

Table 1: Chemical Identity

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride | [2] |

| Synonyms | beta-Amino-3-hydroxybenzenepropanoic acid methyl ester hydrochloride; DL-3-Amino-3-(3-hydroxyphenyl)propanoic acid methyl ester hydrochloride | [2] |

| CAS Number | 1206727-13-0 | [2] |

| Molecular Formula | C₁₀H₁₄ClNO₃ | [2][3] |

| Molecular Weight | 231.68 g/mol | [2][3][4] |

| Monoisotopic Mass | 231.0662210 Da |[2][3] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. These parameters are critical for method development, formulation, and predicting pharmacokinetic behavior.

Computed Molecular Descriptors

Computational models provide valuable a priori insights into the molecule's characteristics. These descriptors help predict its behavior in various environments, such as its potential for membrane permeation or interaction with biological targets.

Table 2: Computed Physicochemical Properties

| Property | Value | Implication | Source(s) |

|---|---|---|---|

| Hydrogen Bond Donor Count | 3 | Potential for strong intermolecular interactions and solubility in protic solvents. | [2] |

| Hydrogen Bond Acceptor Count | 4 | Ability to accept hydrogen bonds, contributing to solubility and receptor binding. | [2] |

| Rotatable Bond Count | 4 | Indicates significant conformational flexibility, which can be crucial for binding to biological targets. | [2] |

| Topological Polar Surface Area (TPSA) | 75.6 Ų | Suggests moderate cell permeability. | [3] |

| Complexity | 196 | A measure of the intricacy of the molecular structure. |[2][3] |

Experimental Properties

While computed data is useful, experimentally determined properties are the gold standard for characterization.

-

Solubility: Solubility is paramount for any compound intended for biological or pharmaceutical use. Given the hydrochloride salt form and the presence of polar functional groups, the compound is expected to be soluble in water and polar organic solvents like methanol and DMSO. Experimental determination of solubility in aqueous buffers at various pH values (e.g., pH 2, 7.4, 9) is essential for developing analytical methods and formulations. For a related compound, solubility was determined to be >36.9 µg/mL at pH 7.4.[5]

-

pKa: The acid dissociation constants (pKa) of the primary ammonium, and phenolic hydroxyl groups are critical for predicting the ionization state of the molecule at physiological pH. The ammonium group (protonated amine) is expected to have a pKa around 9-10, while the phenolic hydroxyl group will have a pKa around 9-10. This means that at physiological pH (~7.4), the amine will be predominantly in its protonated, positively charged ammonium form, while the phenol will be in its neutral form.

Spectroscopic and Chromatographic Characterization

A robust analytical workflow is necessary to confirm the identity, structure, and purity of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride. This section details the key techniques and provides validated protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. It provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

-

δ ~10.0-8.0 ppm (broad s, 3H): Protons of the ammonium group (-NH₃⁺).

-

δ ~9.6 ppm (s, 1H): Phenolic hydroxyl proton (-OH).

-

δ ~7.2-6.7 ppm (m, 4H): Aromatic protons of the disubstituted benzene ring.

-

δ ~4.5 ppm (m, 1H): Methine proton (-CH(NH₃⁺)-).

-

δ ~3.6 ppm (s, 3H): Methyl ester protons (-OCH₃).

-

δ ~3.0 ppm (m, 2H): Methylene protons (-CH₂-CO).

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

-

δ ~170 ppm: Ester carbonyl carbon (C=O).

-

δ ~157 ppm: Aromatic carbon attached to the hydroxyl group (C-OH).

-

δ ~138 ppm: Aromatic carbon ipso to the propanoate chain.

-

δ ~130, 119, 115, 114 ppm: Remaining aromatic carbons.

-

δ ~52 ppm: Methyl ester carbon (-OCH₃).

-

δ ~51 ppm: Methine carbon (-CH(NH₃⁺)-).

-

δ ~38 ppm: Methylene carbon (-CH₂-CO).

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A relaxation delay of 2-5 seconds is recommended.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile compound.

-

Expected ESI-MS (Positive Mode): The primary ion observed will be the molecular ion corresponding to the free base [M+H]⁺ at m/z 196.1.

-

MS/MS Fragmentation: Collision-induced dissociation (CID) of the m/z 196.1 precursor ion is expected to yield characteristic product ions from the loss of methanol (to m/z ~164) or the loss of the methoxycarbonyl group (to m/z ~137).

Diagram 1: General Workflow for LC-MS Identity Confirmation

Caption: Workflow for identity confirmation by LC-MS/MS.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400-3200 (broad) | Strong | O-H stretch (phenolic) |

| 3200-2800 (broad) | Strong, complex | N-H stretch (ammonium salt), C-H stretch (aromatic & aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester and phenol) |

Protocol 2: FTIR Analysis (ATR)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the spectrum, typically over a range of 4000-600 cm⁻¹, with a resolution of 4 cm⁻¹.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the definitive technique for assessing the purity of pharmaceutical compounds and resolving potential impurities. A reverse-phase method is most suitable for this molecule.

Protocol 3: HPLC Purity Analysis

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 220 nm and 275 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL.

Rationale for Method Choices:

-

C18 Column: The nonpolar stationary phase is ideal for retaining the aromatic ring of the analyte.

-

TFA as Ion-Pairing Agent: The trifluoroacetate anion pairs with the protonated amine of the analyte. This masks the polar amine, reducing peak tailing and resulting in sharper, more symmetrical peaks, which is crucial for accurate quantification.

-

Gradient Elution: A gradient is necessary to ensure that any impurities, which may have significantly different polarities, are eluted from the column in a reasonable time frame.

Diagram 2: HPLC Purity Analysis Workflow

Caption: Standard workflow for purity determination via HPLC-UV.

Synthesis and Stability

Synthetic Pathway

A common and direct route to this compound is the Fischer esterification of the parent amino acid, 3-amino-3-(3-hydroxyphenyl)propanoic acid. This involves reacting the amino acid with methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a particularly effective reagent as it reacts with methanol to generate HCl in situ, which serves as the catalyst, and also acts as a dehydrating agent to drive the reaction to completion.

Diagram 3: Synthetic Pathway

Caption: Fischer esterification synthesis route.

Chemical Stability and Storage

-

Hydrolysis: As an ester, the compound is susceptible to hydrolysis, particularly under basic conditions, which would yield the parent carboxylic acid and methanol. It is more stable under neutral or mildly acidic conditions.

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to coloration of the material over time.

-

Storage: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature, protected from light and moisture.[2]

Safety and Handling

While specific hazard data for this exact CAS number is limited, data for structurally similar compounds provides guidance. The (S)-isomer is classified as harmful if swallowed and causes skin and eye irritation.[3] Therefore, standard laboratory precautions should be employed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride is a valuable chemical entity with well-defined structural and physicochemical properties. Its characterization relies on a suite of standard analytical techniques, including NMR for structural verification, mass spectrometry for molecular weight confirmation, and reverse-phase HPLC for purity assessment. This guide provides the foundational protocols and theoretical understanding necessary for researchers to confidently utilize this compound in their synthetic and drug development endeavors, ensuring both quality and consistency in their results.

References

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Human Metabolome Database. Retrieved from [Link]

-

LookChem. (n.d.). Methyl 3-AMino-3-(3-hydroxyphenyl)propanoate Hydrochloride 1206727-13-0 wiki. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride. Retrieved from [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0121195). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]

-

PubChem. (n.d.). (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. guidechem.com [guidechem.com]

- 3. (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride | C10H14ClNO3 | CID 66653638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methyl (3S)-3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride 95% | CAS: 2701911-52-4 | AChemBlock [achemblock.com]

- 5. Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride | C11H16ClNO3 | CID 11957616 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure and Characterization of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride

Abstract: This technical guide provides a comprehensive analysis of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride (CAS No: 1206727-13-0), a pivotal chemical intermediate in modern drug discovery and development. As a derivative of phenylalanine, its unique structural features—a chiral center, a meta-substituted phenolic ring, and an amino acid backbone—make it a valuable building block for synthesizing complex molecular targets, particularly in the realm of opioid receptor modulation.[1][2] This document details the compound's molecular structure, offers validated protocols for its synthesis and purification, outlines a multi-technique approach for spectroscopic characterization, and discusses its strategic applications in medicinal chemistry. The methodologies described herein are designed to ensure scientific integrity and reproducibility for researchers, scientists, and professionals in the pharmaceutical industry.

Chemical Identity and Physicochemical Properties

Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride is a β-amino acid ester hydrochloride salt.[3] Its structure is characterized by a propanoate backbone with a methyl ester at one terminus. The defining features are an amino group and a 3-hydroxyphenyl group, both attached to the third carbon (C3), which is a chiral center. The hydrochloride salt form results from the protonation of the primary amino group, enhancing the compound's stability and water solubility.

Table 1: Chemical Identifiers and Properties

| Parameter | Value | Reference |

| IUPAC Name | Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride | [3] |

| Synonyms | DL-3-Amino-3-(3-hydroxyphenyl)propanoic acid methyl ester hydrochloride | [3] |

| CAS Number | 1206727-13-0 | [3] |

| Molecular Formula | C₁₀H₁₄ClNO₃ | [3] |

| Molecular Weight | 231.68 g/mol | [1][3] |

| Physical Form | Powder/Solid | [4] |

| Storage Conditions | Inert atmosphere, Room Temperature | [3][4] |

Molecular Structure Visualization

The molecular architecture is presented below. The 3-hydroxyphenyl moiety is a well-established pharmacophore in centrally acting agents, while the amino acid framework provides a versatile scaffold for further chemical modification.

Synthesis and Purification

A reliable synthetic route is paramount for obtaining high-purity material suitable for drug development pipelines. The most direct and well-established method is the Fischer esterification of the parent β-amino acid, 3-Amino-3-(3-hydroxyphenyl)propanoic acid.

Synthetic Rationale

This protocol utilizes an acidic catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas, in a methanol solvent. This choice is deliberate and efficient; the acid catalyzes the esterification of the carboxylic acid with methanol while simultaneously protonating the basic amino group to form the stable hydrochloride salt. This one-pot reaction is often high-yielding and simplifies the purification process.

Sources

An In-depth Technical Guide to the Applications of Beta-Amino Acid Esters in Medicinal Chemistry

Foreword: The Strategic Advantage of an Extra Carbon Atom

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced therapeutic properties is perpetual. While alpha-amino acids form the fundamental alphabet of life, their synthetic homologues, the beta-amino acids, have emerged as powerful tools for drug discovery.[1][2] The simple addition of a single carbon atom into the backbone profoundly alters the structural and functional landscape of peptides and small molecules, bestowing upon them desirable attributes such as proteolytic stability, unique conformational preferences, and diverse biological activities.[1][3] This guide provides an in-depth exploration of the multifaceted applications of beta-amino acid esters, from their synthesis to their pivotal role in shaping the future of therapeutics.

The Structural and Conformational Uniqueness of Beta-Amino Acids

The defining feature of a beta-amino acid is the separation of the amino and carboxyl groups by two carbon atoms, in contrast to the single carbon separator in alpha-amino acids.[1][4] This seemingly minor alteration has profound implications for the molecule's conformational freedom and its ability to form stable secondary structures in oligomers.

A Comparative Look at Alpha- and Beta-Amino Acid Structures

The fundamental difference in the backbone structure between alpha- and beta-amino acids is the origin of their distinct properties.

Caption: Structural comparison of alpha- and beta-amino acids.

The World of Foldamers: Novel Secondary Structures

Oligomers of beta-amino acids, known as beta-peptides, can adopt stable, well-defined secondary structures, or "folds," that are distinct from the alpha-helices and beta-sheets of their alpha-peptide counterparts.[3][5] These include various helical structures (e.g., 14-helix, 12-helix, and 10/12-helix) and sheet-like structures.[6] The ability to form these predictable and stable conformations is a cornerstone of their application in medicinal chemistry, as it allows for the precise positioning of side chains for interaction with biological targets.[3]

Caption: Hydrogen bonding patterns in an α-helix versus a β-peptide 14-helix.

Synthesis of Beta-Amino Acid Esters: Enabling Access to a Diverse Chemical Space

The utility of beta-amino acid esters in medicinal chemistry is underpinned by the development of robust and stereoselective synthetic methodologies.

Asymmetric Synthesis Strategies

The enantioselective synthesis of beta-amino acids and their esters is crucial, as stereochemistry dictates biological activity. Several powerful methods have been established:

-

Aza-Michael Addition: The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is a highly effective method for creating the C-N bond at the beta-position.[7] The use of chiral auxiliaries or catalysts allows for high stereocontrol.[7]

-

Mannich-type Reactions: The reaction of an enolate with an imine is another cornerstone for the synthesis of beta-amino esters, with asymmetric variants providing access to enantiomerically enriched products.[8][9]

-

Enzymatic Resolution: Lipases and proteases can be employed for the kinetic resolution of racemic beta-amino acid esters through enantioselective hydrolysis or acylation.[10][11][12][13][14][15] This approach is particularly attractive for its environmental compatibility and high enantioselectivity.

Representative Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Beta-Amino Acid Ester

This protocol describes a typical lipase-catalyzed hydrolysis for the separation of enantiomers.

Materials:

-

Racemic β-amino acid ester hydrochloride

-

Immobilized Lipase B from Candida antarctica (CAL-B) or Lipase PS from Burkholderia cepacia

-

tert-Butyl methyl ether (t-BuOMe) or Isopropyl ether (iPr2O)

-

Triethylamine (Et3N)

-

Deionized water

-

Anhydrous sodium sulfate (Na2SO4)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the racemic β-amino acid ester hydrochloride (1.0 eq) in the chosen organic solvent (e.g., t-BuOMe), add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride.

-

Add deionized water (0.5 eq) and the immobilized lipase (e.g., 30 mg/mL).

-

Stir the suspension at a controlled temperature (e.g., 45-60 °C) and monitor the reaction progress by chiral HPLC or GC.

-

Upon reaching approximately 50% conversion, filter off the enzyme and wash it with the organic solvent.

-

Separate the aqueous and organic layers.

-

Isolation of the unreacted ester: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the enantiomerically enriched, unreacted β-amino acid ester.

-

Isolation of the product acid: Acidify the aqueous layer to pH 2 with 1M HCl and extract with an organic solvent like ethyl acetate. Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate to yield the enantiomerically enriched β-amino acid.

Applications in Peptidomimetics: Enhancing Therapeutic Potential

A primary application of beta-amino acid esters is their incorporation into peptide sequences to create peptidomimetics with improved pharmacological properties.[1][2]

Overcoming Proteolytic Degradation

Native peptides are often poor drug candidates due to their rapid degradation by proteases. The altered backbone of beta-amino acids renders the adjacent peptide bonds resistant to enzymatic cleavage, thereby increasing the in vivo half-life of the resulting peptidomimetic.[1][2][3]

Caption: Incorporation of β-amino acids to block protease activity.

Conformationally Constrained Peptides for Enhanced Potency and Selectivity

By incorporating beta-amino acids, the conformational flexibility of a peptide can be reduced, locking it into a bioactive conformation that is optimal for receptor binding.[3][16][17] This pre-organization can lead to a significant increase in binding affinity and selectivity for the target receptor.

Antimicrobial Peptides (AMPs)

Beta-amino acids and their esters are valuable building blocks for the design of novel antimicrobial peptides.[1][3] The resulting α,β-peptides can mimic the amphipathic structures of natural AMPs, allowing them to disrupt microbial membranes, while their enhanced proteolytic stability makes them more robust therapeutic candidates.[18][19][20][21]

| Peptide | Sequence | Target Organism | MIC (µM) | Reference |

| Aurein 1.2 (Native) | GLFDIVKKVVGALGSL | Candida albicans | 12.5 | [20] |

| α/β-Aurein Analog | G(β³hF)FDIVKKVVGA(β³hL)GSL | Candida albicans | 3.1 | [20] |

| Cationic β(2,2)-amino acid derivative | N/A (Small Molecule) | Staphylococcus aureus (MRSA) | 3.8 | [19] |

Table 1: Comparison of the Minimum Inhibitory Concentration (MIC) of a native antimicrobial peptide and its beta-amino acid-containing analogs.

Beta-Amino Acid Esters as Building Blocks for Small Molecule Therapeutics

Beyond peptidomimetics, beta-amino acid esters are versatile intermediates for the synthesis of a wide range of biologically active small molecules.

Bioactive Heterocycles

Beta-amino acids and their esters can be cyclized to form various heterocyclic scaffolds, such as beta-lactams, which are the core of many important antibiotics.[22] They are also precursors to other bioactive heterocyclic systems with applications as enzyme inhibitors, anticancer agents, and antiviral compounds.[23][24][25][26]

Enzyme Inhibitors

The unique structural features of beta-amino acids make them ideal for designing enzyme inhibitors. For example, they have been incorporated into inhibitors of proteases, peptidases, and tumor necrosis factor-α converting enzyme (TACE).[1][23][25]

Future Perspectives and Conclusion

The field of beta-amino acid chemistry continues to evolve, with ongoing research into novel synthetic methods and a deeper understanding of their conformational properties. The ability to fine-tune the structure and function of peptides and small molecules through the strategic incorporation of beta-amino acid esters ensures their continued importance in drug discovery.[1][27][28] From combating antibiotic resistance to developing more stable and potent peptide therapeutics, the humble beta-amino acid ester stands as a testament to the power of subtle chemical modification in the pursuit of improved human health. The growing number of FDA-approved drugs containing tailor-made amino acid fragments underscores the significance of this chemical space in modern pharmacology.[29][30][31][32]

References

-

Ordóñez, M., et al. (2009). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry. Available at: [Link]

-

Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters. Available at: [Link]

-

Abdel-Magid, A. F., Cohen, J. H., & Maryanoff, C. A. (1999). Chemical process synthesis of beta-amino acids and esters. Current Medicinal Chemistry. Available at: [Link]

-

Wang, Z., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. Available at: [Link]

-

Páez, J. A., et al. (2018). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules. Available at: [Link]

-

Pozo, M., et al. (1999). Enzymatic resolution of amino acids via ester hydrolysis. Amino Acids. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Available at: [Link]

-

Liljeblad, A., & Kanerva, L. T. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. In Biocatalysis in Organic Synthesis. Available at: [Link]

-

Reddy, P. V., & Sridhar, B. (2016). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Organic & Biomolecular Chemistry. Available at: [Link]

-

Forró, E., & Fülöp, F. (2022). Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams. Current Organic Chemistry. Available at: [Link]

-

Kuwano, R., & Kameyama, Y. (2011). Asymmetric Synthesis of β-Hydroxy-α-amino Acids. Chemical Reviews. Available at: [Link]

-

Sewald, N., et al. (2003). Preparation of Enantiomerically Enriched Aromatic β-Amino Acids via Enzymatic Resolution. Synthesis. Available at: [Link]

-

Lelais, G., & Seebach, D. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Fairlie, D. P., et al. (2000). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Available at: [Link]

-

Fülöp, F., & Kiss, L. (2009). Pharmacologically active β-amino acid derivatives. Chemical Reviews. Available at: [Link]

-

Oniciu, C. M., et al. (2018). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia. Available at: [Link]

-

Semghouli, A., et al. (2022). Some small molecular bioactive azaheterocyclic β‐amino acids. Synlett. Available at: [Link]

-

Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry. Available at: [Link]

-

Shahmohammadi, S., Fülöp, F., & Forró, E. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules. Available at: [Link]

-

Hruby, V. J., et al. (2006). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology. Available at: [Link]

-

Fairlie, D. P. (2000). Beta-amino acids: versatile peptidomimetics. Request PDF. Available at: [Link]

-

Han, H., et al. (2023). A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies. International Journal of Molecular Sciences. Available at: [Link]

-

Leśniak, S., & Wolański, M. (2019). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Available at: [Link]

-

Gfeller, D., et al. (2013). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Journal of the American Chemical Society. Available at: [Link]

-

Nielsen, J. E., et al. (2011). Synthesis of cationic antimicrobial β(2,2)-amino acid derivatives with potential for oral administration. Journal of Medicinal Chemistry. Available at: [Link]

-

Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Request PDF. Available at: [Link]

-

Stankovičová, H., & Gáplovský, A. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Acta Chimica Slovaca. Available at: [Link]

-

Sun, C.-Y., et al. (2019). Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Advanced Healthcare Materials. Available at: [Link]

-

Forró, E., & Fülöp, F. (2017). Some bioactive N‐heterocyclic β‐amino acids. Request PDF. Available at: [Link]

-

Han, J., et al. (2021). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Available at: [Link]

-

Li, L., et al. (2023). Poly(beta-amino esters): applications in immunology. Journal of Materials Chemistry B. Available at: [Link]

-

Horne, W. S., et al. (2009). Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. Journal of the American Chemical Society. Available at: [Link]

-

de Oliveira, E. R., & de Oliveira, H. C. (2023). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Organics. Available at: [Link]

-

Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry. Available at: [Link]

-

Riaz, N. N., et al. (2017). Medicinal chemistry β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review. Request PDF. Available at: [Link]

-

Martinek, T. A., et al. (2021). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. Available at: [Link]

-

Nielsen, J. E., et al. (2011). Synthesis of Cationic Antimicrobial β 2,2 -Amino Acid Derivatives with Potential for Oral Administration. Request PDF. Available at: [Link]

-

Gopi, H. N., et al. (2008). Conformations of beta-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c. Biopolymers. Available at: [Link]

-

De Marco, R., & Tolomelli, A. (2020). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules. Available at: [Link]

-

Hashem, M. S., Fahim, A. M., & Helalya, F. M. (2024). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. RSC Advances. Available at: [Link]

-

Muttenthaler, M., et al. (2021). Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. Journal of Medicinal Chemistry. Available at: [Link]

-

A. D. (2021). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. Available at: [Link]

-

ResearchGate. (n.d.). Other FDA approved α‐aminoalkylboronic acid‐containing drugs. Available at: [Link]

-

Han, J., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Available at: [Link]

-

Soloshonok, V. A., & Han, J. (2021). New pharmaceuticals approved by FDA in 2020: Small‐molecule drugs derived from amino acids and related compounds. Request PDF. Available at: [Link]

Sources

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mmsl.cz [mmsl.cz]

- 5. wjarr.com [wjarr.com]

- 6. Conformations of beta-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters [organic-chemistry.org]

- 9. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benthamdirect.com [benthamdirect.com]

- 14. researchgate.net [researchgate.net]

- 15. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis | MDPI [mdpi.com]

- 16. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis of cationic antimicrobial β(2,2)-amino acid derivatives with potential for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. farmaciajournal.com [farmaciajournal.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. hilarispublisher.com [hilarispublisher.com]

- 28. researchgate.net [researchgate.net]

- 29. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 32. researchgate.net [researchgate.net]

Expanding the Chemical Toolkit: A Technical Guide to the Role of Non-Natural Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The twenty canonical amino acids that form the basis of natural proteins represent only a fraction of the vast chemical space available for molecular design. The strategic incorporation of non-natural amino acids (nAAs) into peptides has emerged as a transformative approach in drug discovery, materials science, and fundamental biological research.[1][2] By moving beyond nature's toolkit, researchers can engineer peptides with enhanced therapeutic properties, novel functionalities, and improved stability.[3][4] This guide provides an in-depth exploration of the core principles, methodologies, and applications of utilizing nAAs in peptide design, offering a technical resource for scientists seeking to harness the power of this innovative technology.

Introduction: Beyond the Canonical Twenty

Peptides are promising therapeutic agents due to their high selectivity and potency.[5][6] However, their application is often limited by poor metabolic stability, low bioavailability, and susceptibility to enzymatic degradation.[7][] Non-natural amino acids, which are not found in naturally synthesized proteins, offer a powerful solution to overcome these limitations.[9] These synthetic building blocks can be designed with a virtually limitless array of side chains, introducing unique chemical and physical properties into peptides.[1] This allows for the precise tailoring of peptide structure and function, leading to the development of more effective and durable therapeutics.[3][4] The use of nAAs has already led to the development of several clinically approved drugs, demonstrating their significant impact on medicine.[5][6]

Methodologies for Incorporating Non-Natural Amino Acids

The integration of nAAs into a peptide sequence can be achieved through several powerful methodologies, each with its own set of advantages and limitations. The choice of method is often dictated by the desired scale of production, the complexity of the peptide, and the specific location of the nAA within the sequence.

Chemical Synthesis: Precision and Versatility

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of chemical peptide synthesis and offers unparalleled control over the incorporation of a wide variety of nAAs.[10][11] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[12]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

-

Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide resin for C-terminal amides) and swell it in an appropriate solvent (e.g., N,N-dimethylformamide, DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected nAA using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine, DIPEA) and add it to the resin to form a new peptide bond.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, TFA, with scavengers).

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

The primary advantage of SPPS is the ability to incorporate a vast library of commercially available or custom-synthesized nAAs at any desired position in the peptide sequence.[10] However, the efficiency of SPPS can decrease with increasing peptide length, making it less suitable for the synthesis of very large proteins.[10]

In Vivo Incorporation: Harnessing the Cellular Machinery

Genetic code expansion allows for the site-specific incorporation of nAAs into peptides and proteins within living cells.[13][14] This powerful technique relies on the creation of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that is engineered to uniquely recognize a specific nAA and a designated codon, typically a nonsense (stop) codon like the amber codon (UAG).[15][16][17]

Experimental Workflow: Genetic Code Expansion

-

Engineering the Orthogonal Pair: An aaRS from one organism is evolved or mutated to specifically recognize the desired nAA and not any of the canonical amino acids.[18][19] Its cognate tRNA is also engineered to recognize the chosen nonsense codon.[18][19]

-

Cellular Expression: The genes encoding the orthogonal aaRS and tRNA are introduced into the host organism (e.g., E. coli, yeast, or mammalian cells).

-

nAA Supplementation: The nAA is added to the cell culture medium, where it is taken up by the cells.[10]

-

Protein Expression: The gene of interest, containing the nonsense codon at the desired position, is expressed.

-

Incorporation: The orthogonal aaRS charges its cognate tRNA with the nAA. This charged tRNA then recognizes the nonsense codon on the mRNA during translation and incorporates the nAA into the growing polypeptide chain.[20]

Caption: Workflow for in vivo incorporation of nAAs via genetic code expansion.

This method is particularly advantageous for producing large proteins containing nAAs.[10] However, it requires the development of a specific orthogonal pair for each new nAA, and the efficiency of incorporation can vary.[10]

Impact of Non-Natural Amino Acids on Peptide Properties

The incorporation of nAAs can profoundly influence the physicochemical and biological properties of peptides.

Enhancing Stability and Bioavailability

A major hurdle in peptide therapeutics is their rapid degradation by proteases.[] Introducing nAAs can significantly enhance enzymatic stability.[1][21] For instance, the incorporation of D-amino acids or other nAAs can disrupt the recognition sites for proteases, thereby prolonging the half-life of the peptide in vivo.[1] Furthermore, modifying the peptide backbone with nAAs can improve its resistance to enzymatic cleavage.[7]

| Modification Strategy | Rationale | Expected Outcome |

| D-Amino Acid Substitution | Proteases are stereospecific for L-amino acids. | Increased resistance to proteolysis.[1] |

| N-Methylation | Prevents hydrogen bonding in the backbone, altering conformation. | Enhanced metabolic stability and membrane permeability.[21] |

| β-Amino Acids | Extends the peptide backbone by one carbon atom. | Altered secondary structure and resistance to proteases.[7] |

| Fluorinated Amino Acids | Alters electronic properties and hydrophobicity. | Increased thermal stability and altered binding affinity.[22] |

Modulating Structure and Function

The unique side chains of nAAs can be used to constrain the conformation of a peptide, locking it into a bioactive structure.[2] This can lead to increased receptor binding affinity and specificity.[] For example, incorporating bulky nAAs can induce specific secondary structures like β-turns or helices.[23][24] Moreover, nAAs can introduce novel functionalities, such as photo-crosslinkers to identify binding partners or fluorescent probes to study protein localization and dynamics.[9][25]

Caption: Impact of nAA incorporation on peptide properties and functionalities.

Applications in Drug Discovery and Beyond

The ability to engineer peptides with tailored properties has profound implications for various scientific fields.

Therapeutic Peptides and Peptidomimetics

In drug discovery, nAAs are instrumental in developing next-generation peptide therapeutics with improved pharmacokinetic profiles.[5][6] By enhancing stability and bioavailability, nAAs can transform a promising peptide lead into a viable drug candidate.[3][4] Peptidomimetics, which are molecules that mimic the structure and function of peptides but have modified backbones, often incorporate nAAs to improve their drug-like properties.[7][26] Several FDA-approved drugs, such as methyldopa and bortezomib, contain nAAs, highlighting their clinical significance.[5][6]

Novel Biomaterials and Research Tools

Beyond therapeutics, nAAs are being used to create novel biomaterials with unique properties. For example, peptides incorporating nAAs can be designed to self-assemble into hydrogels, nanofibers, and other complex structures for applications in tissue engineering and drug delivery.[27] Furthermore, nAAs serve as powerful research tools. The incorporation of photo-reactive nAAs allows for the mapping of protein-protein interactions, while the introduction of spectroscopic probes provides insights into protein structure and dynamics.[9][25]

Conclusion and Future Perspectives

The incorporation of non-natural amino acids has fundamentally expanded the possibilities of peptide design. From enhancing the therapeutic potential of peptides to creating novel biomaterials and powerful research tools, the applications of this technology are vast and continue to grow. As synthetic and biological methods for nAA incorporation become more sophisticated, we can expect to see an even greater impact on medicine, biotechnology, and materials science. The continued exploration of the vast chemical space offered by nAAs will undoubtedly lead to the development of innovative solutions to complex scientific challenges.

References

-

Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (n.d.). Wiley Online Library. Retrieved January 18, 2026, from [Link]

-

Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 67(22), 19932–19965. [Link]

-

Rodriguez, E. A., Lester, H. A., & Dougherty, D. A. (2007). In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. Proceedings of the National Academy of Sciences, 104(21), 8822–8827. [Link]

-

Sanderson, J. M., & Hodgson, D. R. W. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422–432. [Link]

-

Jadhav, P. D., & Devi, S. (2014). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology, 1184, 1–25. [Link]

-

Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 67(22), 19932–19965. [Link]

-

Chen, Y., Liu, C., & Wang, L. (2021). “Not‐so‐popular” orthogonal pairs in genetic code expansion. The FEBS Journal, 288(18), 5299–5310. [Link]

-

Incorporation of Non-Canonical Amino Acids in Vivo Via the Quadruplet Codon System. (2022). Journal of Student Research. [Link]

-

Rubio Gomez, M. A., & Ibba, M. (2020). Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal?. RNA, 26(8), 911–921. [Link]

-

Bryson, D. I., Fan, C., Guo, L. T., Miller, C., Soll, D., & Church, G. M. (2017). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature Chemical Biology, 13(12), 1253–1260. [Link]

-

Nowak, M. W., Kearney, P. C., Sampson, J. R., Saks, M. E., Labarca, C. G., Silverman, S. K., ... & Dougherty, D. A. (1995). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. Journal of the American Chemical Society, 117(26), 7055–7056. [Link]

-

Schultz, P. G. (2000). In Vivo Incorporation of Unnatural Amino Acids into Proteins. DTIC. [Link]

-

Scott, W. L., Martynow, J. G., Huffman, J. C., & O'Donnell, M. J. (2007). Solid-Phase Synthesis of Multiple Classes of Peptidomimetics from Versatile Resin-Bound Aldehyde Intermediates. Journal of the American Chemical Society, 129(23), 7359–7370. [Link]

-

Budisa, N. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology, 8, 133. [Link]

-

Unnatural Amino Acids for Peptide Synthesis. (n.d.). Merck Millipore. Retrieved January 18, 2026, from [Link]

-

Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

Kumari, A., & Kumar, R. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(60), 38043–38057. [Link]

-

Li, J., & Liu, W. (2020). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology, 11, 593922. [Link]

-

Ding, Y., & Chiu, H. P. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1205–1226. [Link]

-

Ding, Y., & Chiu, H. P. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]

-

Wang, L., & Schultz, P. G. (2002). Role of tRNA Orthogonality in an Expanded Genetic Code. Chembiochem, 3(1), 36–41. [Link]

-

Li, J., & Liu, W. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(22), e01132-22. [Link]

-

Umehara, T., & Ibba, M. (2019). Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal?. International Journal of Molecular Sciences, 20(8), 1937. [Link]

-

Sanderson, J. M., & Hodgson, D. R. W. (2004). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. ResearchGate. [Link]

-

Sharma, K. K. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. SciSpace. [Link]

-

Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025). CEM Corporation. [Link]

-

What is solid phase peptide synthesis?. (2023). Biotage. [Link]

-

The Chemistry of Stability: How Non-Natural Amino Acids Fortify Proteins. (2026). In-Situ. [Link]

-

Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266. [Link]

-

Unnatural Amino Acids for Peptide Synthesis. (n.d.). Merck Millipore. Retrieved January 18, 2026, from [Link]

-

Formaggio, F., Crisma, M., & Toniolo, C. (2001). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Journal of Peptide Science, 7(4), 154–160. [Link]

-

Le, T. B., & Im, W. (2021). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B, 125(1), 229–240. [Link]

-

Introduction to Unnatural Amino Acids. (2024). AcadeChem. [Link]

-

Johnson, D. K. (2016). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]

-

Chemists find new way to make unnatural amino acids. (2020). News-Medical.Net. [Link]

-

Huber, T., & Sakmar, T. P. (2024). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews. [Link]

-

Pereira, F., & Bolarinwa, O. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10078. [Link]

-

Gómez-Nuñez, M., Haro, K. J., Dao, T., & Scheinberg, D. A. (2014). Chemical structures of the non-natural amino acids used in this study. ResearchGate. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 9. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. biotage.com [biotage.com]

- 12. youtube.com [youtube.com]

- 13. pnas.org [pnas.org]

- 14. Incorporation of Non-Canonical Amino Acids in Vivo Via the Quadruplet Codon System – SQ Online [sqonline.ucsd.edu]

- 15. “Not‐so‐popular” orthogonal pairs in genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Role of tRNA Orthogonality in an Expanded Genetic Code - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. nbinno.com [nbinno.com]

- 23. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 24. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. nbinno.com [nbinno.com]

"Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride as a phenylalanine derivative"

An In-depth Technical Guide to Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride: A Phenylalanine Derivative for Research and Drug Development

Executive Summary

This technical guide offers a comprehensive exploration of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride, a synthetic derivative of the amino acid phenylalanine. Given the nascent state of research on this specific molecule, this document leverages established principles of medicinal chemistry and data from structurally analogous compounds to provide a robust framework for its synthesis, characterization, and potential biological evaluation. We present a plausible synthetic route, hypothesize potential mechanisms of action based on its structural features, and outline a strategic workflow for its investigation from in vitro assays to in vivo studies. This guide is intended to serve as a foundational resource for researchers, chemists, and pharmacologists in the field of drug discovery, facilitating the exploration of this and similar β-amino acid derivatives as potential therapeutic agents.

Introduction

The exploration of non-proteinogenic amino acids and their derivatives is a cornerstone of modern drug discovery. These molecules offer unique structural motifs that can lead to enhanced metabolic stability, novel receptor interactions, and improved pharmacokinetic profiles compared to their endogenous counterparts. Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride emerges as a compound of interest due to its structural relationship to phenylalanine and the presence of a key pharmacophoric element, the 3-hydroxyphenyl group.

Chemical Identity and Structural Relationship to Phenylalanine

Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate Hydrochloride is a salt of a β-amino acid ester. Its core structure can be deconstructed into three key components:

-

A Phenylalanine-like Scaffold: The presence of a phenyl ring attached to an amino-propanoyl backbone is reminiscent of phenylalanine, suggesting potential interactions with biological pathways that recognize this essential amino acid.

-

A β-Amino Acid Configuration: Unlike the α-amino acid phenylalanine, the amino group in this molecule is at the β-position relative to the carboxyl group. This modification can confer resistance to peptidases and allow for the adoption of unique secondary structures in peptidomimetics.

-

A 3-Hydroxyphenyl Moiety: The hydroxyl group at the meta-position of the phenyl ring is a well-established pharmacophore found in a variety of centrally and peripherally acting drugs.

Below is a diagram illustrating the structural comparison between Phenylalanine and the title compound.

Caption: Structural relationship between L-Phenylalanine and the target compound.

Rationale for Investigation: The Significance of the 3-Hydroxyphenyl Moiety

The 3-hydroxyphenyl group is a privileged scaffold in medicinal chemistry, known to interact with a range of biological targets. Its presence in our molecule of interest suggests several plausible avenues for investigation:

-

Opioid Receptor Modulation: Many potent opioid receptor agonists and antagonists feature a 3-hydroxyphenyl group, which is critical for binding to the receptor.

-

Adrenergic Receptor Activity: The meta-hydroxyl group is also a key feature of several adrenergic agents, including the non-selective β-adrenergic agonist isoprenaline.

-

Monoamine Reuptake Inhibition: Certain derivatives of 3-hydroxyphenyl-substituted compounds have been shown to inhibit the reuptake of monoamine neurotransmitters like norepinephrine and serotonin.

Proposed Synthesis and Characterization

Retrosynthetic Analysis

A logical retrosynthetic approach would involve a reductive amination of a β-keto ester or a conjugate addition to a cinnamate ester. The latter is often a more stereoselective and high-yielding method.

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Methyl 3-(3-hydroxyphenyl)cinnamate

-

To a solution of 3-hydroxybenzaldehyde (1.0 eq) in toluene, add methyl acetoacetate (1.1 eq) and a catalytic amount of piperidine (0.1 eq).

-

Fit the reaction vessel with a Dean-Stark apparatus to remove water azeotropically.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired cinnamate ester.

Step 2: Synthesis of Methyl 3-Amino-3-(3-hydroxyphenyl)propanoate

-

Dissolve the methyl 3-(3-hydroxyphenyl)cinnamate (1.0 eq) in a suitable solvent such as methanol.

-

Add a source of ammonia, such as ammonium acetate (5-10 eq), and a reducing agent, for example, sodium cyanoborohydride (1.5 eq).

-

Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

-

Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

-